

carbetocin stability thermal degradation storage conditions

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Compound Focus: Carbetocin

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Heat-Stable Carbetocin Formulation

The development of a heat-stable formulation is a significant advancement for using **carbetocin** in regions with unreliable cold chains. The table below details the core composition of this formulation [1].

Component	Concentration	Function
Carbetocin	0.1 mg/mL	Active Pharmaceutical Ingredient (API)
Sodium Succinate Buffer	10 mM	Maintains optimum pH
D-Mannitol	47 mg/mL	Isotonicity agent
L-Methionine	1 mg/mL	Antioxidant

- Optimum pH:** The formulation is stabilized at **pH 5.45** (range 5.25–5.65), which was identified as optimal for minimizing degradation [1].

Stability and Degradation Data

The heat-stable **carbetocin** formulation maintains $\geq 95\%$ purity under various temperature conditions, as shown in the following table [1].

Storage Condition	Demonstrated Stability Duration
30°C / 75% Relative Humidity	≥ 3 years
40°C / 75% Relative Humidity	≥ 6 months
50°C	≥ 3 months
60°C	≥ 1 month
Additional Stabilities	
Freezing/Thawing	Not sensitive
Light	Not sensitive (photo-stable)

This thermostability is a key advantage over oxytocin, which degrades rapidly in tropical climates without continuous refrigeration [1] [2].

Experimental Protocols & Analytical Methods

The stability data for **carbetocin** were generated following standardized experimental protocols.

Stability Study Design

- **Long-term & Accelerated Stability:** Stability studies were conducted according to **ICH climate zone IV** conditions (30°C/75% RH) for long-term data and 40°C/75% RH for accelerated data [1].
- **Sample Formulation:** **Carbetocin** was dissolved in an isotonic solution containing sodium succinate buffer, D-mannitol, and L-methionine, then pH-adjusted to the target range before being filled into vials or ampoules [1].

Key Analytical Methodology: HPLC

The primary method for quantifying **carbetocin** content and related impurities was **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** [1].

- **Column:** XBridge C18 column (3 × 150 mm, 3.5 μm)
- **Mobile Phase:**
 - **Mobile Phase A:** Ammonium acetate, acetonitrile, and PIC B-8 Low UV reagent in water.
 - **Mobile Phase B:** A 50:50 mixture of Mobile Phase A and acetonitrile.
- **Gradient:** Linear gradient from 0% to 25% Mobile Phase B over 20 minutes.
- **Detection:** UV detection at 220 nm.
- **Method Performance:** The method achieved baseline resolution ($R_s \geq 2.0$) for **carbetocin** and its nine related impurities [1].

The experimental workflow for generating stability data is summarized in the diagram below.

*Stability assessment workflow for heat-stable **carbetocin**.*

Molecular Basis of Stability

Carbetocin's inherent thermal stability stems from specific structural modifications that differentiate it from native oxytocin [3] [4]:

- **Deamination at N-terminus:** Removal of the N-terminal amine group protects the molecule from degradation by **aminopeptidase enzymes**.
- **Stabilized Disulfide Bridge:** Replacement of the disulfide bridge between cysteine residues 1 and 6 with a more stable **methylene-thioether bridge** (-CH₂-S-) protects it from cleavage by **disulphidase enzymes**.

These modifications result in a significantly longer plasma half-life of **85-100 minutes** for **carbetocin**, compared to **3-6 minutes** for oxytocin [3] [4] [5].

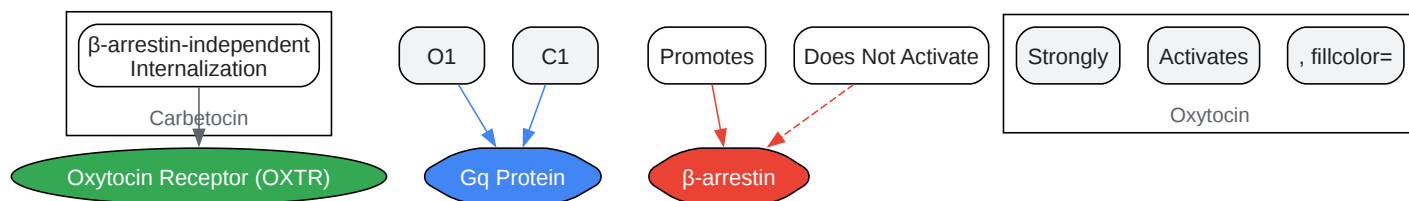
Pharmacological Profile and Receptor Interactions

While stable, **carbetocin** has a distinct pharmacological profile from oxytocin. It acts as a **partial agonist** and exhibits **functional selectivity** (biased agonism) at the oxytocin receptor (OXTR) [3] [6].

- **Receptor Affinity:** Binds to the human myometrial oxytocin receptor with similar affinity as oxytocin but has a **lower maximal contractile effect** (approximately 50% of oxytocin's effect) [6].

- **Signaling Pathway:** It selectively activates the **OXTR/Gq** signaling pathway but does not recruit β -arrestin in the same way as oxytocin, leading to differences in receptor internalization and recycling [3].

The diagram below illustrates this biased signaling mechanism.



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*Biased signaling of **carbetocin** versus oxytocin at the OXTR.*

Conclusion

The heat-stable **carbetocin** formulation represents a major innovation for postpartum hemorrhage prevention in low and middle-income countries. Its defining characteristic is exceptional thermal stability, maintaining potency for years at 30°C, which directly addresses the cold-chain limitations of oxytocin.

This stability is achieved through a combination of specific molecular engineering that protects it from enzymatic degradation and an optimized liquid formulation that includes excipients like mannitol and methionine to prevent oxidative and pH-dependent degradation.

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